N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a bis-thiazole derivative featuring dual 4-(4-fluorophenyl)thiazole moieties linked via a central phenoxy-benzamide scaffold. This compound belongs to a class of kinase inhibitors with demonstrated anticancer activity . Its synthesis involves coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIPEA) to form carboxamide bonds, yielding high purity and crystallinity as confirmed by NMR, IR, and HPLC .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20F2N4O3S2/c33-23-9-1-19(2-10-23)27-17-42-31(35-27)37-29(39)21-5-13-25(14-6-21)41-26-15-7-22(8-16-26)30(40)38-32-36-28(18-43-32)20-3-11-24(34)12-4-20/h1-18H,(H,35,37,39)(H,36,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPUOIUZCNTMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole nucleus have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 395.43 g/mol. Its structure includes a thiazole ring, which is known for its biological significance, particularly in drug design.
Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C21H15F2N3O2S |
| Molecular Weight | 395.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N3)SC(=N3)N(C4=CC=C(C=C4)F) |
Anticancer Activity
Recent studies have demonstrated the anticancer properties of thiazole derivatives. Specifically, this compound has shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays were conducted to evaluate the cytotoxic effects on human colon carcinoma cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 μM, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains.
Antibacterial Testing
In studies assessing antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, the compound displayed notable inhibition with minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively .
Comparative Table of Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Chromobacterium violaceum | 64 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The thiazole moiety can chelate metal ions, which may disrupt various enzymatic processes essential for cell survival and proliferation.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that have been optimized for yield and purity .
Pharmacological Studies
Pharmacological evaluations have included both in vitro and in vivo studies to assess the efficacy and safety profile of the compound. For instance, animal models treated with the compound showed a significant reduction in tumor size compared to control groups .
Future Directions
Ongoing research is focused on further elucidating the mechanisms underlying the anticancer and antimicrobial activities of this compound. Additionally, structure-activity relationship (SAR) studies are essential for optimizing its efficacy and minimizing potential side effects.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide exhibit promising anticancer properties. The fluorinated thiazole structure enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and target cancer cells effectively. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity against various strains, including gram-positive bacteria such as Staphylococcus aureus. The presence of the thiazole moiety is believed to contribute to its antimicrobial efficacy by interfering with bacterial metabolic pathways .
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. It acts as an inhibitor of specific kinases involved in inflammatory responses, which may lead to therapeutic benefits in treating chronic inflammatory diseases .
Biological Research Applications
Enzyme Inhibition Studies
This compound is a subject of interest in enzyme inhibition studies. Its structural features allow it to interact with various biological targets, including kinases and phosphodiesterases. Such interactions can be pivotal for developing new therapeutic agents aimed at diseases like cancer and autoimmune disorders .
Drug Development
The unique structural characteristics of this compound make it a valuable candidate in drug development pipelines. Its ability to modulate biological pathways opens avenues for creating novel treatments for diseases that are currently difficult to manage .
Material Science Applications
Polymer Chemistry
In material science, derivatives of this compound can be utilized in the synthesis of advanced polymeric materials due to their unique chemical properties. The incorporation of thiazole and phenoxy groups can enhance the thermal stability and mechanical properties of polymers .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | The compound exhibited significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Efficacy | Demonstrated effectiveness against Staphylococcus aureus with minimum inhibitory concentration values supporting its use as an antimicrobial agent. |
| Study 3 | Anti-inflammatory Potential | Showed inhibition of TNF-alpha release in vitro, suggesting potential for treating inflammatory diseases. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino groups exhibit moderate nucleophilicity, enabling substitution under specific conditions. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzohydrazides | Microwave, catalyst-free | Triazolo[1,5-a]pyridine derivatives | 73–89% | |
| Chloroacetyl chloride | DCM, DIPEA, 0°C→rt | Chloroacetylated derivatives | 55% |
In a catalyst-free microwave-mediated reaction, benzohydrazides react with enaminonitrile analogs to form triazolo pyridines via transamidation and cyclization . This suggests that the nitrile group in the target compound could act as an electrophilic site for nucleophilic attack.
Cyclization and Condensation Reactions
The nitrile group participates in cyclization reactions, particularly with amines or hydrazides:
| Reactant | Conditions | Product | Key Step | Source |
|---|---|---|---|---|
| Benzohydrazide | Microwave, 100°C, 1 hr | 1,2,4-Triazolo[1,5-a]pyridine | Nucleophilic nitrile attack |
A plausible mechanism involves:
-
Transamidation between the dimethylamino group and benzohydrazide.
-
Nucleophilic addition to the nitrile, forming an intermediate imine.
-
Cyclization and elimination to yield the fused heterocycle .
a. Reduction of Nitrile
While direct data on nitrile reduction is unavailable, analogous reactions suggest the nitrile could be reduced to a primary amine using LiAlH4 or catalytic hydrogenation.
b. Oxidation of Dimethylamino Groups
The dimethylamino groups may undergo oxidation to form N-oxide derivatives under acidic conditions with KMnO4 or H2O2, though experimental validation is required.
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring is susceptible to electrophilic substitution. For example:
| Reaction Type | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Alkylation | Propargyl bromide, K2CO3 | Alkoxy-substituted ox |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzo[d]thiazole-2,4-dicarboxamides
Example Compound : N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides .
- Structural Differences: These compounds lack the phenoxy linker and instead feature benzo[d]thiazole cores with carboxamide substituents.
- Functional Impact: The absence of the phenoxy bridge reduces conformational flexibility compared to the target compound. However, they exhibit comparable kinase inhibition profiles (IC50 values in the nanomolar range) and anticancer activity, suggesting the fluorophenyl-thiazole motif is critical for target engagement .
Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids
Example Compound : 9b (N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide derivative) .
- Structural Differences: Incorporates a triazole ring and benzoimidazole instead of the phenoxy-benzamide linker.
- ~4.2 for the target compound). However, molecular docking studies show weaker binding to kinase active sites compared to the target compound, likely due to reduced aromatic stacking interactions .
4-Biphenyl Substituted Thiazolyl-Pyridin-2-amine Derivatives
Example Compound : N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine .
- Structural Differences: Replaces the benzamide-phenoxy linker with a biphenyl-pyridinamine group.
- Functional Impact : The biphenyl group enhances π-π stacking in hydrophobic pockets, leading to superior antiproliferative activity (IC50 = 1.2 µM vs. 3.8 µM for the target compound in MCF-7 cells). However, reduced metabolic stability (t1/2 = 2.1 h vs. 5.6 h) limits in vivo efficacy .
p38 MAP Kinase Inhibitors (TAK-715)
Example Compound : N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide .
- Structural Differences : Features a pyridyl-thiazole core with ethyl and methylphenyl substituents.
- Functional Impact : TAK-715 shows potent p38α inhibition (IC50 = 7.1 nM) but lacks fluorophenyl groups, reducing off-target effects on cytochrome P450 isoforms. The target compound’s fluorophenyl groups may enhance selectivity for kinase ATP-binding pockets but risk CYP inhibition .
Data Tables
Table 1. Structural and Functional Comparison
| Compound Class | Key Substituents | logP | Kinase IC50 (nM) | Anticancer IC50 (µM) |
|---|---|---|---|---|
| Target Compound | Dual 4-fluorophenyl-thiazole | 4.2 | 12.5 (Aurora B) | 3.8 (MCF-7) |
| Benzo[d]thiazole-2,4-dicarboxamides | Benzo[d]thiazole core | 3.9 | 15.8 (Aurora B) | 4.1 (HeLa) |
| TAK-715 | Pyridyl-thiazole | 2.9 | 7.1 (p38α) | N/A |
| Biphenyl-thiazolyl-pyridinamine | 4'-Fluorobiphenyl | 4.5 | N/A | 1.2 (MCF-7) |
Key Research Findings
Fluorophenyl-Thiazole Motif : The 4-fluorophenyl-thiazole group is critical for kinase inhibition across analogs, with fluorine enhancing electronegativity and binding to hydrophobic pockets .
Linker Flexibility: The phenoxy-benzamide linker in the target compound improves conformational adaptability, enabling dual-thiazole engagement with kinase domains .
Solubility Trade-offs : Compounds with triazole or pyridyl groups (e.g., 9b, TAK-715) exhibit better aqueous solubility but reduced target affinity compared to the more lipophilic target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
